molecular formula C7H10N2O B7459859 5-Propyl-2,3-dihydropyridazin-3-one

5-Propyl-2,3-dihydropyridazin-3-one

Cat. No. B7459859
M. Wt: 138.17 g/mol
InChI Key: FXAXTEYYGLOLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.

Mechanism of Action

The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that 5-Propyl-2,3-dihydropyridazin-3-one exerts its biological effects by modulating various signaling pathways in cells. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 5-Propyl-2,3-dihydropyridazin-3-one has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively inexpensive compared to other compounds with similar properties.
However, 5-Propyl-2,3-dihydropyridazin-3-one also has some limitations for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively toxic, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one and its potential applications in materials science.

Synthesis Methods

5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 5-Propyl-2,3-dihydropyridazin-3-one as a white crystalline solid. The purity of 5-Propyl-2,3-dihydropyridazin-3-one can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit insecticidal and fungicidal properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use as a plant growth regulator.
In materials science, 5-Propyl-2,3-dihydropyridazin-3-one has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.

properties

IUPAC Name

4-propyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAXTEYYGLOLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-2,3-dihydropyridazin-3-one

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